molecular formula C9H10ClNO B12311837 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol

7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B12311837
M. Wt: 183.63 g/mol
InChI Key: AGVFCGGDCJTZRW-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol: is an organic compound with the molecular formula C9H10ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 7-Chloroquinoline: One common method involves the reduction of 7-chloroquinoline using a suitable reducing agent such as sodium borohydride in the presence of a solvent like ethanol.

    Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring system.

Industrial Production Methods: Industrial production methods for 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol can undergo oxidation reactions to form quinoline derivatives.

    Reduction: It can be reduced to form various tetrahydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro group, to form a variety of substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Antimalarial Agents: Some derivatives of this compound have been investigated for their antimalarial properties.

Industry:

    Material Science: The compound is used in the development of new materials with specific electronic and optical properties.

    Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. In the case of antimalarial activity, it may interfere with the heme detoxification process in Plasmodium parasites, leading to their death.

Comparison with Similar Compounds

    7-Chloroquinoline: A precursor to 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol, used in similar applications.

    1,2,3,4-Tetrahydroquinoline: Lacks the chloro group but shares the tetrahydroquinoline core structure.

    7-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure with an isoquinoline core.

Uniqueness:

    Chloro Group: The presence of the chloro group at the 7-position enhances the compound’s reactivity and allows for further functionalization.

    Hydroxyl Group: The hydroxyl group at the 3-position provides additional sites for chemical modification and enhances the compound’s solubility in water.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

7-chloro-1,2,3,4-tetrahydroquinolin-3-ol

InChI

InChI=1S/C9H10ClNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-2,4,8,11-12H,3,5H2

InChI Key

AGVFCGGDCJTZRW-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=CC(=C2)Cl)O

Origin of Product

United States

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